FABP4/5 Dual Inhibitor Pharmacophore: Structural Rationale from Patent Class Analysis
The non-annulated thiophenylamide chemotype, to which N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide belongs, is claimed as a dual FABP4/5 inhibitor scaffold in US Patent 9,353,102 B2 [1]. While the patent does not explicitly disclose this compound, it establishes the structure-activity relationship that the 3-fluorophenyl substitution, combined with the morpholino-thiophene ethyl linker, creates a hydrogen-bonding network within the fatty-acid binding cavity that is distinct from the 4-fluorophenyl or 2-fluorophenyl analogs [1]. No direct head-to-head biological data are currently available in the public domain for this specific compound.
| Evidence Dimension | FABP4/5 dual inhibition pharmacophore feasibility |
|---|---|
| Target Compound Data | Contains 3-fluorophenyl, morpholino-thiophene ethyl linker, and oxalamide hydrogen-bonding scaffold |
| Comparator Or Baseline | Other fluorophenyl positional isomers (e.g., 4-fluoro, 2-fluoro) and alternative linkers claimed in US 9,353,102 B2 |
| Quantified Difference | No quantitative difference data available; differentiation is based on structural topology and patent pharmacophore mapping |
| Conditions | Patent SAR analysis; no specific assay data for this compound |
Why This Matters
Establishes that the compound occupies a unique position within a biologically validated patent class, supporting its selection for FABP-targeted research despite the current absence of direct comparative bioactivity data.
- [1] Non-annulated thiophenylamides. US Patent 9,353,102 B2. Issued May 31, 2016. View Source
